![molecular formula C11H16N2O B11903767 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one](/img/structure/B11903767.png)
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
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Overview
Description
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to cyclize β-phenylethylamines into tetrahydroisoquinolines. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions .
Another method involves the reduction of 1-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of 4-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.
Reduction: Formation of 4-(1-ethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H16N2O
- CAS Number : 1545349-66-3
- Molecular Weight : 192.26 g/mol
The structure of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one features a tetrahydroisoquinoline core with an aminoethyl substituent that enhances its biological activity.
Antiproliferative Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) .
Antimicrobial Activity
Compounds similar to this compound have been tested for antimicrobial properties. A study highlighted the synthesis of new derivatives that demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the Isoquinoline Core : Starting from appropriate precursors such as phenylalanines or related compounds.
- Introduction of the Aminoethyl Group : This is often achieved through reductive amination or other coupling techniques.
- Purification and Characterization : Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure.
Neurological Applications
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. They may play a role in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Cardiovascular Health
Some studies suggest that these compounds can exhibit cardioprotective effects by improving endothelial function and reducing inflammation . This opens avenues for research into their use in cardiovascular therapies.
Case Studies
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a Rho-kinase inhibitor, it binds to the catalytic domain of the enzyme, preventing its activation and subsequent phosphorylation of myosin light chain (MLC). This inhibition leads to relaxation of smooth muscle and potential therapeutic effects in conditions such as hypertension and asthma .
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminoethyl)-3,4-dihydroisoquinoline: A structurally related compound with similar biological activity.
2-Aminothiazole-4-carboxylate: Another compound with diverse therapeutic roles, including antibacterial and antifungal activities.
Uniqueness
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is unique due to its specific structural features, such as the presence of an aminoethyl group and a tetrahydroisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.
Biological Activity
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one (CAS Number: 1545349-66-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This tetrahydroisoquinoline derivative exhibits various biological activities that have been explored in recent studies. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H16N2O. Its structure is characterized by a tetrahydroisoquinoline core with an aminoethyl substituent that contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cells. For instance, a study reported that derivatives of tetrahydroisoquinoline exhibited IC50 values lower than those of standard chemotherapeutics like Doxorubicin, indicating higher potency against specific cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 (liver cancer) | 0.56 ± 0.01 | |
Doxorubicin | HepG2 | 0.79 ± 0.08 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. In assays using thioflavin-T dye, compounds with similar structures showed significant inhibition rates.
Antidepressant and Anxiolytic Effects
Studies suggest that this compound may exhibit antidepressant and anxiolytic effects through modulation of serotonin receptors. Compounds with similar structures have been shown to act as partial agonists at the 5-HT1A receptor and antagonists at the 5-HT2A receptor.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.
- Receptor Modulation : It interacts with serotonin receptors (5-HT receptors), influencing neurotransmitter release and potentially alleviating symptoms of depression and anxiety.
- Inhibition of Protein Aggregation : The compound's ability to inhibit Aβ aggregation suggests a mechanism that could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in preclinical models:
- Study on HepG2 Cells : A derivative showed significant cytotoxicity against HepG2 cells with an IC50 value indicating superior activity compared to traditional chemotherapeutics .
- Neuroprotection in Animal Models : In vivo studies demonstrated that compounds similar to this compound provided neuroprotection in models of induced oxidative stress .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(1-aminoethyl)-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H16N2O/c1-7(12)10-9-5-3-2-4-8(9)6-13-11(10)14/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
SYTPLXBFRHFMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2CCCCC2=CNC1=O)N |
Origin of Product |
United States |
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